2-(cyclopropanecarboxamido)-N-(naphthalen-1-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Descripción
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(naphthalen-1-ylmethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(15-8-9-15)25-21-24-18-10-11-26(13-19(18)29-21)22(28)23-12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,15H,8-13H2,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYJTXYKUQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Stepwise Condensation and Cyclization : Begin with cyclopropanecarboxylic acid activation using coupling agents (e.g., EDC/HOBt) to form the cyclopropanecarboxamido moiety. Subsequent cyclization of the thiazolo-pyridine core requires anhydrous conditions (e.g., DMF under nitrogen) to minimize hydrolysis .
- Solvent and Temperature Control : Use dichloromethane or acetonitrile for intermediates to enhance solubility. Maintain temperatures between 0–5°C during amide bond formation to suppress side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm the thiazolo-pyridine scaffold, naphthylmethyl substituents, and cyclopropane ring. Key signals include aromatic protons (δ 7.2–8.5 ppm) and cyclopropane CH2 (δ 1.2–1.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode) with <2 ppm error. Key fragments include [M+H]+ for the parent ion and cleavage products of the thiazolo ring .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/dichloromethane) and analyze crystal packing to resolve stereochemical ambiguities .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Standardized Assay Conditions : Replicate assays using identical cell lines (e.g., HEK293 or HepG2), serum-free media, and ATP concentration controls to minimize variability in IC50 measurements .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to proposed targets (e.g., kinase domains). Compare with negative controls (e.g., inactive enantiomers) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from independent studies, identifying outliers and confounding variables (e.g., solvent DMSO concentration) .
Advanced: What computational strategies are effective for predicting SAR and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with GROMACS) using force fields (CHARMM36) to predict binding stability. Focus on hydrogen bonding with the thiazolo nitrogen and hydrophobic interactions with the naphthyl group .
- QSAR Modeling : Train models (e.g., Random Forest or SVM) on datasets with >50 analogs. Descriptors include logP, topological polar surface area (TPSA), and electronegativity of the cyclopropane ring .
- Docking against Off-Target Databases : Screen using SwissDock or AutoDock Vina against the ChEMBL database to identify potential off-targets (e.g., cytochrome P450 isoforms) .
Basic: How can purity and stability be ensured during long-term storage?
Methodological Answer:
- Stability Testing : Store lyophilized samples at -80°C under argon. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks .
- Lyophilization Optimization : Use cryoprotectants (trehalose or mannitol) during freeze-drying to prevent aggregation. Confirm amorphous state via XRD .
Advanced: How to design experiments for elucidating metabolic pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Quench at intervals (0, 15, 30 min) and analyze metabolites via LC-MS/MS (Q-TOF). Identify hydroxylation or glucuronidation sites .
- Isotope Labeling : Synthesize ¹³C-labeled cyclopropane moiety. Track metabolic fate using isotopic tracing in hepatocyte models .
Table 1: Comparative Biological Activities of Structural Analogs
Advanced: What strategies mitigate synthetic challenges in introducing the naphthylmethyl group?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the naphthyl amine with Boc groups during cyclopropane coupling. Deprotect using TFA/DCM (1:4) post-cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h using microwave irradiation (150°C, 300W), improving yield from 60% to 85% .
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